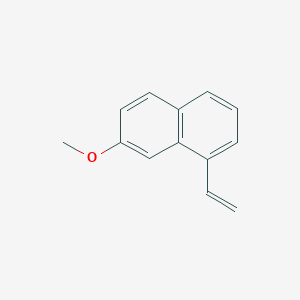

7-Methoxy-1-vinylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-7-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVBSSQKNOJKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C=C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Vinylic Naphthalene Systems in Contemporary Organic Chemistry

Vinylic naphthalene (B1677914) systems, characterized by the presence of a vinyl group (–CH=CH₂) attached to a naphthalene ring, are a class of aromatic compounds that have garnered considerable attention in modern organic chemistry. The naphthalene moiety, a bicyclic aromatic hydrocarbon, provides a rigid and extended π-system, which can influence the electronic and photophysical properties of molecules incorporating this scaffold. The vinyl group, on the other hand, is a highly versatile functional group that can participate in a wide array of chemical transformations.

The primary significance of vinylic naphthalenes lies in their utility as monomers in polymerization reactions, leading to the formation of polynaphthalenes. These polymers often exhibit unique thermal and mechanical properties. Furthermore, the vinyl group serves as a key handle for a variety of organic reactions, including cycloadditions, hydroborations, and cross-coupling reactions, allowing for the construction of more complex molecular architectures. The electronic properties of the naphthalene ring can be modulated by the introduction of various substituents, such as the electron-donating methoxy (B1213986) group found in 7-Methoxy-1-vinylnaphthalene, which in turn influences the reactivity of the vinyl group and the properties of the resulting products.

The Foundational Role of 7 Methoxy 1 Vinylnaphthalene As a Building Block and Research Target

7-Methoxy-1-vinylnaphthalene, with its specific substitution pattern, is a particularly valuable building block in organic synthesis. The methoxy (B1213986) group at the 7-position of the naphthalene (B1677914) ring enhances the electron density of the aromatic system, which can influence the regioselectivity and stereoselectivity of reactions involving the vinyl group. This makes it an attractive target for synthetic chemists aiming to construct complex polycyclic and heterocyclic systems.

A prime example of its application is in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. While a direct study on this compound is not extensively documented, a closely related compound, 6-Methoxy-1-vinylnaphthalene (an isomer with an alternative numbering system), has been shown to react with dienophiles such as citraconic anhydride (B1165640), fumaric acid, and mesaconic acid. These reactions lead to the formation of complex adducts that can serve as intermediates in the synthesis of natural products and other biologically active molecules.

The synthesis of this compound itself is not widely reported in the literature. However, a plausible and efficient synthetic route can be inferred from the well-established synthesis of its precursor, 7-methoxy-naphthalene-1-carbaldehyde. This aldehyde is a known intermediate in the synthesis of the antidepressant Agomelatine (B1665654). google.com The conversion of 7-methoxy-naphthalene-1-carbaldehyde to this compound can be achieved through a Wittig reaction. This well-known olefination reaction involves the treatment of the aldehyde with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base.

An Overview of Current Research Trajectories Involving 7 Methoxy 1 Vinylnaphthalene and Its Analogs

Strategies for the Preparation of this compound

The direct synthesis of this compound can be approached through several strategic disconnections of the target molecule. These strategies primarily focus on the formation of the vinyl group on a pre-existing 7-methoxynaphthalene scaffold or the construction of the naphthalene (B1677914) ring system with the vinyl and methoxy groups already incorporated or in a precursor form.

Vinylation Approaches to Methoxy-Substituted Naphthalenes

Vinylation reactions represent a direct method for introducing a vinyl group onto an aromatic ring. One of the most prominent methods for vinylation is the palladium-catalyzed cross-coupling reaction. nih.gov This approach typically involves the reaction of an aryl halide or triflate with a vinylating agent. For the synthesis of this compound, this would involve a derivative of 7-methoxynaphthalene, such as 1-bromo-7-methoxynaphthalene, and a vinyl organometallic reagent.

A notable vinylating agent is vinyltrimethylsilane, which can be activated for vinyl transfer using tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) in a solvent like HMPA. nih.gov Milder conditions have also been developed using potassium fluoride (B91410) and tetra-butylammonium chloride (TBACl) in toluene. nih.gov These methods have been shown to be effective for a range of aryl halides, including electron-rich systems like methoxy-substituted naphthalenes. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 1-Iodonaphthalene | Vinyltrimethylsilane | TASF, HMPA | 1-Vinylnaphthalene (B14741) | nih.gov |

| Aryl Bromides | Vinyltrimethoxysilane | Pd(OAc)₂, S-Phos | Aryl Vinyl Ethers | nih.gov |

Dehydration Reactions in the Synthesis of Vinylnaphthalene Scaffolds

Dehydration reactions offer a classic yet effective route to the formation of vinyl groups. byjus.comlibretexts.org This strategy involves the elimination of a water molecule from a suitable alcohol precursor. byjus.comlibretexts.org In the context of this compound synthesis, a key intermediate would be 1-(7-methoxynaphthalen-1-yl)ethanol. This alcohol can be prepared, for example, by the reduction of 1-acetyl-7-methoxynaphthalene or by the addition of a methyl organometallic reagent to 7-methoxy-1-naphthaldehyde (B122711).

The dehydration of the alcohol is typically acid-catalyzed, often using strong acids like sulfuric acid or phosphoric acid with heating. youtube.com The reaction proceeds through the protonation of the hydroxyl group, which then leaves as a water molecule to form a carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the desired vinylnaphthalene. youtube.com

| Reactant | Reagent | Product | Reference |

| 1-(7-Methoxynaphthalen-1-yl)ethanol | H₂SO₄, Heat | This compound | youtube.com |

| Alcohols | Acid Catalyst | Alkenes | youtube.com |

Condensation Reactions in the Formation of Vinylnaphthalene Systems

Condensation reactions are fundamental in organic synthesis for building larger molecules from smaller units, often with the elimination of a small molecule like water. libretexts.orgyoutube.comyoutube.com The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are powerful condensation methods for forming carbon-carbon double bonds, and thus can be employed to synthesize vinylnaphthalenes.

For the synthesis of this compound, this would typically involve the reaction of 7-methoxy-1-naphthaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is usually generated in situ from a phosphonium (B103445) salt, like methyltriphenylphosphonium (B96628) bromide, and a strong base. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.

| Reactant 1 | Reactant 2 | Product | Byproduct | Reference |

| 7-Methoxy-1-naphthaldehyde | Methyltriphenylphosphorane | This compound | Triphenylphosphine oxide |

Metal-Catalyzed Synthetic Routes to Substituted Naphthalenes and Vinylnaphthalene Derivatives

Metal-catalyzed reactions have revolutionized the synthesis of substituted aromatic compounds, including naphthalenes. thieme-connect.com Palladium and copper catalysts are particularly versatile in this regard, enabling a wide range of transformations. thieme-connect.com

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient methods for the construction of substituted naphthalenes. acs.orgnih.govnih.govacs.org One powerful strategy is the palladium-catalyzed annulation of internal alkynes. acs.orgacs.org This method allows for the formation of two new carbon-carbon bonds in a single step, leading to highly substituted naphthalenes in excellent yields. acs.orgacs.org The reaction typically involves an o-(2-alkenyl)aryl halide and an internal alkyne in the presence of a palladium catalyst, such as palladium acetate, and a phosphine (B1218219) ligand. acs.org

The Suzuki-Miyaura cross-coupling reaction is another versatile palladium-catalyzed method. For instance, the reaction of o-allyloxy(bromoethynyl)benzenes with arylboronic acids, catalyzed by a hydrazone/palladium system, can produce o-allyloxy(arylethynyl)benzene derivatives, which can then undergo further transformations to form naphthalenes. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| o-(2-Alkenyl)aryl halide | Internal Alkyne | Pd(OAc)₂, PPh₃ | Substituted Naphthalene | acs.org |

| Amides | Alkynes | Palladium Acetate | Substituted Naphthalenes | nih.gov |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions provide a valuable alternative and complement to palladium-catalyzed methods for the synthesis of substituted naphthalenes. rsc.orgresearchgate.net Copper(I)-catalyzed annulation reactions have been developed for the synthesis of substituted naphthalenes from o-bromobenzaldehydes and β-ketoesters. researchgate.net This process, which uses cesium carbonate as a base and 2-picolinic acid as an additive, proceeds under mild conditions to afford naphthalenes in a single step. researchgate.net

Another notable application of copper catalysis is in the synthesis of thiophene-fused naphthalene systems. For example, polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes can be synthesized from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate (B89882) as a sulfur source in a copper-catalyzed Ullmann-type C(aryl)–S bond formation. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| o-Bromobenzaldehydes | β-Ketoesters | CuI, Cs₂CO₃, 2-Picolinic acid | Substituted Naphthalenes | researchgate.net |

| 8-Halo-1-ethynylnaphthalenes | Potassium ethylxanthate | Copper Catalyst | (Z)-2H-Naphtho[1,8-bc]thiophenes | rsc.org |

Other Transition Metal-Catalyzed Approaches (e.g., Zinc, Rhodium, Platinum, Nickel)

Beyond the more common palladium-catalyzed cross-coupling reactions, other transition metals such as zinc, rhodium, platinum, and nickel have been effectively employed in the synthesis of vinylnaphthalenes and related derivatives. These metals often provide alternative or complementary reactivity and selectivity.

Zinc-Catalyzed Cross-Coupling (Negishi Coupling): The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgnumberanalytics.com Organozinc reagents are typically prepared from the corresponding organic halide and activated zinc metal. nih.gov For the synthesis of a vinylnaphthalene, this could involve the coupling of a naphthyl-zinc reagent with a vinyl halide or, more commonly, a vinylzinc reagent with a naphthyl halide. The high reactivity and functional group tolerance of the Negishi coupling make it a versatile method. chem-station.com While direct synthesis of this compound via this method is not extensively documented in readily available literature, the general applicability is well-established for a wide range of aryl and vinyl substrates. organic-chemistry.orgwikipedia.org

Rhodium-Catalyzed Alkenylation: Rhodium catalysts have emerged as effective mediators for the direct alkenylation of arenes via C-H activation. nih.govdigitellinc.com This approach avoids the pre-functionalization of the naphthalene ring system that is required in many cross-coupling reactions. The process typically involves the reaction of a naphthalene derivative with an olefin in the presence of a rhodium catalyst and an oxidant. While this method holds promise for the direct vinylation of 7-methoxynaphthalene, challenges in controlling the regioselectivity of the C-H activation step can arise. nih.gov

Platinum-Catalyzed Synthesis: Platinum catalysts are known to effectively catalyze the hydrogenation of styrenes, but they can also be employed in their synthesis. researchgate.netwpmucdn.com For instance, platinum complexes can catalyze the hydrosilylation of alkynes, which can then be further manipulated to yield vinylarenes. acs.org Additionally, platinum-catalyzed reactions of various nucleophiles with styrenes have been reported, indicating the potential for platinum-mediated transformations in the synthesis of substituted vinylnaphthalenes. researchgate.net

Nickel-Catalyzed Vinylation: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. nih.govrsc.org Nickel-catalyzed vinylation of aryl halides, including naphthyl halides, with various vinylating agents is a well-established method for the synthesis of styrenes and their analogs. nih.govrsc.org These reactions can tolerate a range of functional groups and often proceed with high efficiency. acs.orgrsc.org

| Catalyst System | Reactants | Product Type | Reference |

| Ni or Pd / Organozinc | Aryl Halide + Vinylzinc Reagent | Vinylarene | organic-chemistry.orgwikipedia.org |

| Rh(I) precursor / Oxidant | Arene + Olefin | Alkenyl Arene | nih.gov |

| PtCl2 / Ligand | Alkyne + Silane | Vinylsilane (Styrene precursor) | acs.org |

| Ni(0) / Ligand | Naphthyl Halide + Vinylating Agent | Vinylnaphthalene | nih.govrsc.org |

Lewis Acid and Brønsted Acid Catalyzed Syntheses of Naphthalene Derivatives

Acid catalysis provides a powerful avenue for the construction of the naphthalene skeleton through various cyclization and rearrangement reactions. Both Lewis and Brønsted acids have been utilized to promote these transformations, often leading to complex polycyclic structures from relatively simple acyclic or monocyclic precursors.

Lewis Acid-Catalyzed Approaches: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to catalyze the rearrangement of vinylcyclopropenes to afford naphthalene derivatives. acs.orgnih.gov This transformation proceeds through a cascade of bond reorganizations initiated by the Lewis acid. The choice of the Lewis acid can be critical in directing the reaction pathway, as different Lewis acids can lead to different product outcomes from the same starting material. acs.orgnih.gov For example, the reaction of certain vinylcyclopropenes with BF₃·OEt₂ yields naphthalenes, whereas using copper(II) triflate can lead to indenes. acs.orgnih.gov The alkylation of naphthalene, another key reaction for introducing substituents, is also effectively catalyzed by Lewis acids like aluminum chloride. elsevier.com

Brønsted Acid-Catalyzed Syntheses: Brønsted acids, such as trifluoromethanesulfonic acid (TfOH) and p-toluenesulfonic acid (p-TsOH), are effective catalysts for the cyclization of various precursors to form the naphthalene ring system. researchgate.netnih.gov For instance, the tandem cycloaromatization of naphthalene-based bisacetals can be achieved using a catalytic amount of TfOH in a suitable solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). researchgate.net This solvent's high ionizing power and low nucleophilicity facilitate the formation of cationic intermediates required for the cyclization cascade. Similarly, γ-hydroxy acetylenic ketones can undergo intramolecular tandem double cyclization with alkynes in the presence of p-TsOH to yield naphtho[1,2-b]furan-3-ones, which are structurally related to functionalized naphthalenes. nih.gov Benzylic cyclizations of alkylpyridines and related compounds are also promoted by Brønsted acids, highlighting the broad utility of this catalytic approach in forming polycyclic aromatic systems. rsc.org

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Type | Product Type | Reference |

| Lewis Acid | BF₃·OEt₂ | Rearrangement | Vinylcyclopropene | Naphthalene | acs.orgnih.gov |

| Lewis Acid | AlCl₃ | Alkylation | Naphthalene | Alkylnaphthalene | elsevier.com |

| Brønsted Acid | TfOH | Tandem Cycloaromatization | Naphthalene-based bisacetal | ortho-Fused Benzenoid | researchgate.net |

| Brønsted Acid | p-TsOH | Intramolecular Cyclization | γ-Hydroxy acetylenic ketone | Naphtho[1,2-b]furan-3-one | nih.gov |

Photochemical Approaches to Naphthalene and Chrysenol Synthesis via Vinylnaphthalene Intermediates

Photochemistry offers unique pathways for the synthesis of complex aromatic systems, including naphthalenes and their higher annulated analogs like chrysenols. These reactions often proceed through excited-state intermediates that are not accessible under thermal conditions, leading to novel transformations.

One of the most relevant photochemical reactions in this context is the photocyclization of diarylethenes. nih.govresearchgate.net The general principle involves the light-induced cyclization of a stilbene-like molecule to a dihydrophenanthrene intermediate, which can then be oxidized to the corresponding phenanthrene (B1679779) or a higher fused aromatic system. For the synthesis of chrysenol derivatives, a suitably substituted vinylnaphthalene can serve as a key precursor. Specifically, the photocyclization of a stilbene (B7821643) derivative where one of the aryl groups is a naphthalene moiety can lead to the chrysene (B1668918) skeleton. nih.gov For example, the irradiation of 1-(styryl)naphthalene derivatives in the presence of an oxidant like iodine can yield chrysenes. The position of the methoxy group on the naphthalene ring and any substituents on the styrene (B11656) moiety would direct the regiochemistry of the final chrysenol product.

Another relevant photochemical transformation is the di-π-methane rearrangement. numberanalytics.comwikipedia.orgnumberanalytics.com This reaction involves the photochemical rearrangement of a 1,4-diene to a vinylcyclopropane. While not a direct method for naphthalene synthesis, it represents a powerful tool for the construction of complex molecular architectures that could potentially be precursors to vinylnaphthalene derivatives. numberanalytics.comresearchgate.net The reaction proceeds through a diradical intermediate and can be highly stereospecific. wikipedia.org

| Reaction Type | Precursor | Intermediate | Product | Key Features | Reference |

| Photocyclization | Substituted 1-(Styryl)naphthalene | Dihydrochrysene derivative | Chrysene derivative | Iodine-catalyzed oxidation, regioselective | nih.gov |

| Photocyclization | Diarylethene | Dihydrophenanthrene | Phenanthrene | Reversible isomerization, excited-state aromaticity control | nih.govresearchgate.net |

Development of Novel Synthetic Protocols for Naphthalene Derivatives (e.g., One-Pot Procedures)

The development of one-pot synthetic procedures for naphthalene derivatives is a significant area of research, as these methods can improve efficiency, reduce waste, and simplify experimental protocols. One-pot reactions combine multiple synthetic steps into a single operation, avoiding the need for isolation and purification of intermediates.

Several cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed in a one-pot fashion. youtube.comyoutube.com For example, a one-pot synthesis of a vinylnaphthalene could involve the in situ generation of a naphthyl boronic acid from a naphthyl halide, followed by a Suzuki coupling with a vinyl halide or a vinylboronate ester. This approach streamlines the synthesis by eliminating a separate step for the preparation and purification of the organoboron reagent.

Another strategy involves tandem reactions where a single catalyst promotes multiple transformations in a cascade. For instance, a palladium-catalyzed intramolecular C-H activation followed by an insertion reaction with a suitable coupling partner can lead to the formation of polycyclic vinylarenes in a single pot. researchgate.net Similarly, electrophilic cyclization of arylalkynes can provide a rapid entry to polysubstituted naphthalenes under mild, one-pot conditions. nih.gov These methods often exhibit high atom economy and can generate significant molecular complexity from simple starting materials.

| Reaction Type | Key Steps | Catalyst/Reagent | Product Type | Reference |

| Suzuki-Miyaura Coupling | In situ boronic acid formation and cross-coupling | Palladium catalyst, borane (B79455) source, base | Vinylnaphthalene | youtube.comyoutube.com |

| Tandem C-H Activation/Insertion | Intramolecular aryl alkylation and N-tosylhydrazone insertion | Palladium catalyst | Polycyclic vinylarene | researchgate.net |

| Electrophilic Cyclization | 6-endo-dig cyclization of an arene-containing propargylic alcohol | ICl, I₂, Br₂, NBS, PhSeBr | Substituted Naphthalene | nih.gov |

Polymerization Dynamics of this compound and Analogous Vinylnaphthalenes

The vinyl group attached to the naphthalene core makes this compound and its analogs valuable monomers for the synthesis of polymers with unique properties. The polymerization of these compounds can proceed through several mechanisms, each offering distinct control over the resulting polymer's structure and molecular weight.

Living Cationic Polymerization of Vinylnaphthalene Derivatives

Living cationic polymerization is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org This method is characterized by the absence of irreversible termination and chain transfer steps, allowing polymer chains to grow at a constant rate as long as monomer is available. libretexts.org For vinylnaphthalene derivatives, this process is typically initiated by a binary system, such as a Lewis acid in conjunction with a protic acid or an alkyl halide. wikipedia.orglibretexts.org

The stability of the propagating carbocation is a crucial factor in the success of living cationic polymerization. In the case of vinylnaphthalene derivatives, the naphthalene ring helps to stabilize the positive charge through resonance. The presence of an electron-donating group, such as the methoxy group in this compound, further enhances this stability. Research on vinyl ethers with naphthyl groups has shown that the position of the substituent on the naphthalene ring significantly affects reactivity. epa.gov For instance, the greater electron density in certain positions can increase susceptibility to side reactions like Friedel-Crafts alkylation, which can disrupt the controlled nature of the polymerization. epa.gov

Coordination Polymerization Mechanisms

Coordination polymerization, often utilizing transition metal catalysts like Ziegler-Natta or metallocene systems, is renowned for its ability to produce stereoregular polymers. wikipedia.orgyoutube.com This control over tacticity (the spatial arrangement of substituents along the polymer chain) can lead to materials with enhanced crystallinity and distinct physical properties compared to atactic polymers produced by other methods. wikipedia.org

For vinylnaphthalene monomers, rare-earth metal-based catalysts have been shown to be effective in achieving controlled polymerization. researchgate.net These catalysts can produce syndiotactic polymers of derivatives like 2-vinylnaphthalene (B1218179) and 6-methoxy-2-vinylnaphthalene. researchgate.net The mechanism involves the insertion of the monomer into a metal-carbon bond at the catalyst's active site. The structure of the ligand coordinated to the metal center plays a critical role in guiding the orientation of the incoming monomer, thereby dictating the stereochemistry of the resulting polymer chain. researchgate.net The use of specific ligands, such as those with pyridyl side arms, has been found to inhibit side reactions and yield polymers with narrow molecular weight distributions. researchgate.net

Free Radical and Anionic Polymerization of Vinylnaphthalene Monomers

Free radical and anionic polymerization represent two additional major pathways for the polymerization of vinylnaphthalenes.

Free Radical Polymerization is a chain reaction involving initiation, propagation, and termination steps. nih.gov It is typically initiated by the thermal or photochemical decomposition of a radical initiator. Studies on the bulk polymerization of α-vinylnaphthalene have shown that the rate of polymerization is proportional to the square root of the initiator concentration and the first power of the monomer concentration. osti.gov A significant characteristic of the free radical polymerization of vinylnaphthalenes is the formation of relatively low molecular weight polymers due to a high degree of chain transfer with the monomer. osti.gov This involves the growing polymer radical abstracting a hydrogen atom from the naphthalene ring of a monomer molecule, terminating one chain and initiating a new one. osti.gov

Anionic Polymerization proceeds via propagating carbanionic species. semanticscholar.org It is a form of living polymerization when conducted under stringent conditions, free from terminating impurities. uni-bayreuth.de This method is particularly effective for producing polymers with very narrow molecular weight distributions. semanticscholar.org The polymerization of 2-vinylnaphthalene using alkyllithium initiators in polar solvents like tetrahydrofuran (B95107) (THF) has been well-documented. acs.orgpolymersource.ca The initiation can also be achieved using radical anions like sodium naphthalenide, which transfer an electron to the monomer to form a monomer radical anion that subsequently dimerizes to a dianion, initiating chain growth from both ends. uni-bayreuth.de The purity of the monomer is of utmost importance in anionic polymerization to prevent premature termination and achieve high molecular weight polymers. acs.org

| Polymerization Method | Initiator/Catalyst Example | Key Features |

| Living Cationic | Lewis Acid + Protic Acid | Controlled molecular weight, narrow polydispersity. wikipedia.orglibretexts.org |

| Coordination | Rare-earth metal complexes | Produces stereoregular (e.g., syndiotactic) polymers. wikipedia.orgresearchgate.net |

| Free Radical | Azo-bis-isobutyronitrile (AIBN) | Prone to chain transfer, resulting in lower molecular weights. osti.gov |

| Anionic | Alkyllithium, Sodium Naphthalenide | Can be a living polymerization, requires high purity. uni-bayreuth.deacs.org |

Copolymerization Studies with this compound Analogs

Copolymerization involves the polymerization of two or more different monomers, leading to a polymer that incorporates both monomer units. The reactivity ratios of the monomers determine the composition and structure of the resulting copolymer.

Studies have shown that the electronic properties of vinylnaphthalene monomers significantly influence their copolymerization behavior. For example, 1-vinyl-4-methoxynaphthalene, a compound structurally related to this compound, was found not to copolymerize with styrene under cationic conditions. researchgate.net Moreover, its presence inhibited the homopolymerization of styrene, indicating strong electronic effects that influence the reactivity of the propagating species. researchgate.net In the context of Diels-Alder reactions, 1-vinylnaphthalene has been observed to undergo copolymerization with dienophiles, which can be a competing reaction pathway. acs.org

Cycloaddition Reactions Involving this compound and Vinylnaphthalene Substrates

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The conjugated system formed by the vinyl group and the naphthalene ring allows vinylnaphthalenes to participate as the 4π-electron component (the diene) in certain cycloadditions.

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.com In this reaction, a conjugated diene reacts with a dienophile, which is typically an alkene or alkyne substituted with electron-withdrawing groups. acs.orgproquest.com 1-Vinylnaphthalene can function as the diene component, reacting with various dienophiles such as maleic anhydride (B1165640), acrylic acid, and fumaric acid. acs.orggoogle.com

The reaction proceeds by the vinyl group and the adjacent double bond of the naphthalene ring acting as the diene system. The reaction with an unsymmetrical dienophile can lead to two possible structural isomers. The regioselectivity is generally governed by the electronic properties of the reactants, with the most nucleophilic carbon of the diene bonding to the most electrophilic carbon of the dienophile. acs.org For 1-vinylnaphthalene, the terminal carbon of the vinyl group is considered the most nucleophilic center. acs.org The adducts formed from these reactions are typically tetrahydrophenanthrene derivatives, which can be subsequently dehydrogenated to form substituted phenanthrenes. acs.org

A significant challenge in the Diels-Alder reactions of 1-vinylnaphthalene is the competition from polymerization of the vinylnaphthalene itself or copolymerization with the dienophile, which can lead to lower yields of the desired cycloadduct. acs.org

| Diene | Dienophile Example | Product Type |

| 1-Vinylnaphthalene | Maleic Anhydride | Tetrahydrophenanthrene derivative acs.org |

| 1-Vinylnaphthalene | Acrylic Acid | Tetrahydrophenanthrene derivative acs.org |

| 1-Vinylnaphthalene | Fumaric Acid | Tetrahydrophenanthrene derivative acs.org |

Regio- and Stereoselectivity in Cycloaddition Pathways

Cycloaddition reactions offer a powerful method for constructing complex cyclic structures from unsaturated precursors like this compound. The outcome of these reactions is highly dependent on the nature of the reacting partner and the reaction conditions, which dictate the resulting regiochemistry and stereochemistry.

In Diels-Alder, or [4+2] cycloadditions, the vinyl group acts as the dienophile. The reaction's regioselectivity is influenced by the electronic properties of both the diene and the dienophile. For instance, the reaction of a related compound, 1-vinyl-6-methoxy-3,4-dihydronaphthalene, with citraconic anhydride proceeds via a Diels-Alder pathway, highlighting the capability of the vinylnaphthalene system to participate in such transformations. nih.gov The electron-donating methoxy group on the naphthalene ring can influence the electron density of the vinyl group, thereby directing the orientation of the incoming diene.

Another significant class of cycloadditions is the 1,3-dipolar cycloaddition. Studies on the reaction of nitrones with unsaturated amides have shown these reactions to be highly chemo- and regioselective. rsc.org The stereoselectivity often depends on factors like steric hindrance and the electronic nature of the substituents on the nitrone. rsc.org In the context of this compound, a 1,3-dipolar cycloaddition would likely proceed with high regioselectivity, with the thermodynamic stability of the potential cycloadducts favoring one regioisomer over others. nih.gov

The conditions under which cycloadditions are performed—thermal versus photochemical—can dramatically alter the allowed reaction pathways and resulting stereochemistry. youtube.com According to Frontier Molecular Orbital (FMO) theory, a [4+2] cycloaddition is thermally allowed, while a [2+2] cycloaddition with the vinyl group would be photochemically allowed. youtube.com

Table 1: Factors Influencing Cycloaddition Reactions

| Factor | Influence on this compound Cycloadditions |

| Reaction Type | Diels-Alder [4+2] and 1,3-dipolar cycloadditions are prominent pathways for the vinyl group. |

| Substituents | The C7-methoxy group acts as an electron-donating group, influencing the reactivity and orientation of addition to the vinyl group. |

| Conditions | Thermal conditions typically favor [4+2] cycloadditions, while photochemical conditions can enable [2+2] cycloadditions. youtube.com |

| Regioselectivity | Controlled by the electronic match between the vinylnaphthalene and the reacting partner (e.g., diene, dipole). rsc.orgnih.gov |

| Stereoselectivity | Dependent on steric hindrance and the specific approach of the reactants during the transition state. rsc.org |

Electrophilic Aromatic Substitution Reactions on Methoxy-Vinylnaphthalenes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org The naphthalene core of this compound is susceptible to attack by electrophiles, with the position of substitution being directed by the existing methoxy and vinyl groups. masterorganicchemistry.com

Substituents on an aromatic ring influence both the rate of reaction (activation/deactivation) and the position of attack (regioselectivity). libretexts.org

Methoxy Group (-OCH₃): This is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance. It is strongly ortho, para-directing. In the 7-methoxy-naphthalene system, this directs incoming electrophiles primarily to the C6 and C8 positions.

Vinyl Group (-CH=CH₂): The vinyl group is generally considered a weakly activating group and is also ortho, para-directing. For the C1-vinyl group, this would direct incoming electrophiles towards the C2 and C8 positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Naphthalene Ring | Influence of C7-Methoxy Group | Influence of C1-Vinyl Group | Predicted Reactivity |

| C2 | Weak | ortho-directing | Moderately Favorable |

| C3 | Weak | meta-directing | Unfavorable |

| C4 | Weak | Weak | Unfavorable |

| C5 | Weak | Weak | Unfavorable |

| C6 | para-directing (Activating) | Weak | Favorable |

| C8 | ortho-directing (Activating) | para-directing (Activating) | Highly Favorable |

Photo-Induced Chemical Transformations and Functionalizations

Photochemistry provides access to unique reactive intermediates and reaction pathways that are often unattainable under thermal conditions. nih.gov For a molecule like this compound, photo-induced transformations can target both the aromatic system and the vinyl group.

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of aromatic compounds, allowing for C-H functionalization under mild conditions without the need for transition-metal catalysts. uni-regensburg.de This approach could potentially be used to introduce functional groups onto the naphthalene ring of this compound at positions dictated by the electronics of the excited state.

Furthermore, the vinyl group can participate in photochemical cycloadditions. As mentioned, [2+2] cycloadditions are often photochemically allowed, which would enable the reaction of the vinyl group with an alkene to form a cyclobutane (B1203170) ring. youtube.com Photochemical methods can also be used to generate radical intermediates, opening up further avenues for functionalization. nih.gov

Functionalization of Vinylnaphthalene Moieties via Reductive and Other Mechanisms

The vinyl group is a versatile handle for a variety of chemical transformations. One of the most fundamental is its reduction to an ethyl group. Research has demonstrated the effective palladium-catalyzed reduction of the double bond in 2-vinylnaphthalene using formic acid as a hydrogen source in water. researchgate.net This type of transfer hydrogenation is highly chemoselective, reducing the olefin without affecting the aromatic ring, and proceeds under mild conditions. researchgate.net This methodology is directly applicable to this compound to produce 7-Methoxy-1-ethylnaphthalene. Other ruthenium-catalyzed transfer hydrogenation protocols have also been developed for this purpose. researchgate.net

Beyond simple reduction, the vinyl group can undergo a wide array of other addition reactions (e.g., hydroboration-oxidation to form an alcohol, epoxidation, or dihydroxylation) to install different functionalities, further expanding the synthetic utility of the this compound scaffold.

Cyclialkylation and Related Aromatic Reactions of Vinylnaphthalenes

Cyclialkylation is an intramolecular variation of the Friedel-Crafts alkylation reaction, where a side chain on an aromatic ring acts as the electrophile, leading to the formation of a new ring fused to the original aromatic system. For this compound, such a reaction could be induced by treating the molecule with a strong acid.

Protonation of the vinyl group would generate a secondary carbocation at the alpha-position to the naphthalene ring. This electrophilic center can then be attacked by an electron-rich position on the naphthalene ring itself. Given the directing effects of the methoxy and vinyl groups, the most likely position for this intramolecular attack would be the highly activated C8 position. This intramolecular electrophilic aromatic substitution would result in the formation of a new five-membered ring, leading to a derivative of acenaphthylene. The strong activating effect of the C7-methoxy group would facilitate this cyclization process.

Spectroscopic Characterization in Advanced Structural Elucidation of 7 Methoxy 1 Vinylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 7-Methoxy-1-vinylnaphthalene, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinyl group protons, and the methoxy (B1213986) group protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Moiety

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.0 |

| Vinyl Protons | 5.0 - 7.0 |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the naphthalene (B1677914) ring are expected to resonate in the region of δ 110-160 ppm. The carbon attached to the methoxy group would be significantly deshielded due to the electronegativity of the oxygen atom. rsc.org The carbons of the vinyl group would appear in the olefinic region of the spectrum, typically between δ 100 and 140 ppm. The methoxy carbon itself would produce a signal in the upfield region, generally around δ 55 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~155 |

| Aromatic C | 110 - 135 |

| Vinylic C | 110 - 140 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.

Fourier Transform-Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available, general spectral databases like the Aldrich FT-IR Collection can provide reference spectra for similar compounds. thermofisher.com

Key expected vibrational frequencies include:

C-H stretching (aromatic and vinyl): Typically observed above 3000 cm⁻¹.

C-H stretching (methoxy): Usually found just below 3000 cm⁻¹.

C=C stretching (aromatic and vinyl): Expected in the 1500-1650 cm⁻¹ region.

C-O stretching (methoxy-aromatic): A strong band anticipated around 1250 cm⁻¹.

C-H bending (out-of-plane): Characteristic bands in the 650-1000 cm⁻¹ region, which can provide information about the substitution pattern of the naphthalene ring.

Fourier Transform-Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the C=C bonds of the naphthalene ring and the vinyl group due to their high polarizability. The symmetric vibrations of the aromatic ring system would also be prominent. Comparing the FT-IR and FT-Raman spectra can provide a more complete picture of the vibrational modes of the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of a molecule is dictated by its chromophore, the part of the molecule that absorbs light. In this compound, the naphthalene ring system, extended by conjugation with a vinyl group, constitutes the primary chromophore. The position and intensity of absorption bands are sensitive to the extent of the conjugated π-electron system.

A fundamental principle of UV-Vis spectroscopy is that increased conjugation in a molecule generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). libretexts.org For instance, comparing 1-butene (B85601) (λmax = 176 nm) with 1,3-butadiene (B125203) (λmax = 292 nm) clearly shows that the addition of a conjugated double bond shifts the maximum absorption to a longer wavelength. libretexts.org Each additional conjugated double bond in a polyene system can increase the absorption maximum by about 30 nm and roughly double the molar absorptivity. libretexts.org

The naphthalene moiety itself has characteristic absorptions. For example, in n-hexane, naphthalene exhibits transitions to its first two excited singlet states, the ¹Lb and ¹La states. researchgate.net For substituted naphthalenes like 1-naphthol (B170400) and 2-naphthol, these transitions are still observable but are shifted due to the substituent. researchgate.net In the case of this compound, the methoxy and vinyl groups attached to the naphthalene core are expected to further modify the absorption spectrum. The vinyl group extends the conjugation, which would cause a bathochromic shift compared to unsubstituted naphthalene. The methoxy group, an auxochrome, can also influence the position and intensity of the absorption bands.

Table 1: Illustrative UV Absorption Maxima of Related Compounds

| Compound | λmax (nm) | Solvent |

| 1-Butene | 176 | Gas Phase |

| 1,3-Butadiene | 292 | Gas Phase |

| Naphthalene | 221, 275, 311 | Hexane |

| 1-Naphthyl isothiocyanate | ~300 | Not Specified |

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the photophysical processes that occur in polymers containing aromatic moieties. picoquant.com This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information on the lifetime of the excited state. picoquant.com

Studies on poly(1-vinylnaphthalene) (PVN) have shown that in addition to the fluorescence from the monomeric naphthalene units, a significant, broad, and structureless emission is observed at longer wavelengths (around 410 nm). acs.org This is attributed to the formation of excimers, which are excited-state dimers formed between an excited and a ground-state chromophore on the polymer chain. acs.orgacs.org The formation of these excimers is a dynamic process that depends on the polymer's concentration, solvent, and temperature.

The kinetics of excimer formation in PVN have been investigated in detail. In methylene (B1212753) chloride solutions, there is clear evidence for the dissociation of the excimer back into an excited monomer unit. unimelb.edu.au The time-resolved emission spectra of PVN show a time-dependent evolution, where the monomer emission dominates at very short times after the excitation pulse, and the excimer emission becomes more prominent at longer times. acs.org This is a direct observation of the time scale on which the polymer chain segments rearrange to allow for excimer formation.

For a related polymer, poly(naphthyl methacrylate), the excimer emission at 390 nm is approximately equal in intensity to the monomer emission at 340 nm in ethyl acetate. acs.org This indicates that the specific structure of the polymer backbone and the linker between the backbone and the naphthalene chromophore can significantly influence the efficiency of excimer formation.

While specific studies on poly(this compound) are not detailed in the provided results, it can be inferred that it would also exhibit excimer fluorescence. The presence of the methoxy group, an electron-donating group, on the naphthalene ring could potentially influence the energy and lifetime of both the monomer and excimer excited states. This could lead to shifts in the emission wavelengths and changes in the kinetics of excimer formation and decay compared to unsubstituted PVN.

Table 2: Photophysical Properties of Poly(1-vinylnaphthalene) (PVN)

| Property | Observation | Reference |

| Monomer Emission | Weak emission from the naphthyl monomer. | acs.org |

| Excimer Emission | Strong, broad emission with a maximum around 410 nm. | acs.org |

| Excimer Dynamics | Evidence of excimer dissociation in methylene chloride. | unimelb.edu.au |

| Time-Resolved Spectra | Monomer emission dominates at early times, excimer at later times. | acs.org |

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, mass spectrometry would provide the exact mass of the molecular ion, confirming its elemental composition, and its fragmentation pattern would offer structural information.

The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to calculate the precise elemental formula.

The fragmentation of the molecular ion upon electron ionization (EI) provides a characteristic fingerprint of the molecule. For aromatic compounds, the molecular ion is often quite stable and thus a prominent peak. Common fragmentation pathways for related structures can provide insight into the expected fragmentation of this compound. For instance, aromatic ketones often lose the alkyl radical via α-cleavage, followed by the loss of carbon monoxide (CO). miamioh.edu While this compound is not a ketone, the principles of fragmentation involving stable aromatic cations are relevant.

In a molecule like this compound, potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion.

Loss of a formyl radical (•CHO) or carbon monoxide (CO) from the methoxy group and the adjacent ring position.

Cleavage of the vinyl group.

Complex rearrangements and fragmentations of the naphthalene ring system.

A study on ketamine analogues, which can contain methoxy-substituted aromatic rings, showed that a key fragmentation pathway involves the cleavage of bonds to yield stable ions. nih.gov For example, the presence of a methoxy group was confirmed by the fragmentation pattern. nih.gov This highlights how characteristic losses can pinpoint the presence of specific functional groups.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 184.0888 | Molecular Ion |

| [M-CH₃]⁺ | 169.0653 | Loss of a methyl radical from the methoxy group |

| [M-C₂H₃]⁺ | 157.0653 | Loss of the vinyl group |

| [C₁₀H₇O]⁺ | 143.0497 | Fragment corresponding to a methoxynaphthyl cation |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes. The fragmentation pathways are predicted and would require experimental verification.

Theoretical and Computational Investigations of 7 Methoxy 1 Vinylnaphthalene

Quantum Chemical Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 7-Methoxy-1-vinylnaphthalene. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and calculate various properties. tpnsindia.org

In a theoretical investigation of the related compound 2-vinylnaphthalene (B1218179), DFT calculations were used to determine its optimized structure and vibrational frequencies. tpnsindia.org For this compound, DFT would similarly be used to find the most stable conformation by exploring the rotational barriers of the methoxy (B1213986) and vinyl groups. The methoxy group's orientation relative to the naphthalene (B1677914) ring, for instance, can significantly influence the molecule's electronic properties. nih.govresearchgate.net DFT calculations can also provide insights into the electronic distribution and dipole moment of the molecule.

Illustrative Data Table: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)). Note: This data is hypothetical and for illustrative purposes.

| Parameter | Predicted Value |

| C-O Bond Length (Methoxy) | 1.36 Å |

| C-C Bond Length (Vinyl C=C) | 1.34 Å |

| C-C Bond Length (Naphthyl-Vinyl) | 1.48 Å |

| Dihedral Angle (C-C-O-C) | ~10° |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally intensive, approach to studying electronic structure. These methods are based on first principles without empirical parameterization. samipubco.com

For a molecule like this compound, ab initio calculations can be used to obtain highly accurate energies and wavefunctions. These calculations are particularly useful for benchmarking results from less computationally demanding methods like DFT. Studies on naphthalene dimers have utilized MP2 methods to investigate intermolecular interactions, and similar approaches could be applied to understand the electronic states of substituted naphthalenes. researchgate.net Ab initio calculations are crucial for accurately describing electron correlation effects, which can be important in aromatic systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. tpnsindia.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the vinyl group, which are regions of high electron density. The methoxy group, being an electron-donating group, would also contribute to raising the energy of the HOMO. Conversely, the LUMO is anticipated to be distributed over the entire aromatic system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. tpnsindia.orgnih.gov In a study of 2-vinylnaphthalene, the HOMO-LUMO energy gap was calculated to be 3.366 eV using DFT. tpnsindia.org

Illustrative Data Table: Calculated Frontier Molecular Orbital Energies for this compound. Note: This data is hypothetical and for illustrative purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.60 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and intramolecular interactions. nih.govresearchgate.net It provides a localized, Lewis-like picture of bonding and allows for the quantification of hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. tpnsindia.org

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map would be expected to show negative potential around the oxygen atom of the methoxy group and over the pi system of the naphthalene ring and vinyl group, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms would exhibit positive potential. This information is crucial for understanding the molecule's intermolecular interactions and reactivity patterns.

Reactivity Index Based on Orbital Energies

Global reactivity descriptors derived from the energies of the frontier molecular orbitals can provide quantitative measures of a molecule's reactivity. nih.gov These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A smaller hardness value indicates higher reactivity.

Global Electrophilicity Index (ω) : Quantifies the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

For this compound, the presence of the electron-donating methoxy group and the conjugating vinyl group would influence these reactivity indices. The increased electron density on the naphthalene ring would likely decrease its electronegativity and hardness, suggesting an enhanced reactivity towards electrophiles.

Illustrative Data Table: Calculated Reactivity Indices for this compound. Note: This data is hypothetical and for illustrative purposes.

| Reactivity Index | Definition | Calculated Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.50 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.30 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 2.66 |

Computational Studies of Reaction Mechanisms

Extensive searches of scientific literature and chemical databases did not yield specific computational studies focused on the reaction mechanisms of this compound. While theoretical investigations of reaction mechanisms for related aromatic compounds, such as naphthalene and its simpler derivatives, exist, direct computational analysis of how the methoxy and vinyl substituents on the naphthalene core influence its reaction pathways has not been published.

General computational chemistry approaches, like Density Functional Theory (DFT) and post-Hartree-Fock methods, are commonly employed to investigate the mechanisms of chemical reactions. These methods can elucidate transition states, reaction intermediates, and activation energies, providing a detailed molecular-level understanding of a reaction. For instance, studies on other naphthalene derivatives often focus on oxidation, reduction, and electrophilic or nucleophilic substitution reactions. However, without specific studies on this compound, any discussion of its reaction mechanisms would be purely speculative.

Molecular Dynamics Simulations for Conformational and Dynamic Insights

There are no specific molecular dynamics (MD) simulation studies available in the public domain for this compound. MD simulations are a powerful computational tool used to understand the conformational landscape and dynamic behavior of molecules over time. arxiv.org Such simulations could provide valuable insights into the flexibility of the vinyl and methoxy groups relative to the rigid naphthalene scaffold, the accessible conformations of the molecule, and its interactions with solvent molecules.

While MD simulations have been applied to study the behavior of unsubstituted naphthalene, for example in the context of crystal growth and adsorption on surfaces, this information is not directly transferable to the conformational dynamics of the substituted derivative this compound. The presence of the methoxy and vinyl groups would significantly alter the molecule's conformational preferences and intermolecular interactions. A dedicated MD study would be required to characterize these aspects for this compound.

Advanced Materials Science Applications of 7 Methoxy 1 Vinylnaphthalene Derivatives

Development of Polymeric Materials with Enhanced Properties

The vinyl group of 7-Methoxy-1-vinylnaphthalene allows it to undergo polymerization, leading to the formation of poly(this compound). The properties of this homopolymer and its copolymers can be strategically engineered for specific applications.

Polymers and Copolymers with Specific Thermal and Mechanical Characteristics

While direct studies on the thermal and mechanical properties of poly(this compound) are not extensively documented, insights can be drawn from research on similar vinylnaphthalene-based polymers. For instance, studies on poly(2-vinylnaphthalene) have shown that the bulky naphthalene (B1677914) side groups significantly influence the polymer's characteristics. researchgate.net The polymerization of 2-vinylnaphthalene (B1218179), often initiated by agents like potassium naphthalide, results in polymers with high glass transition temperatures (Tg). researchgate.net For example, macrocyclic poly(2-vinylnaphthalene) has been reported to have a limiting Tg of 151 °C. researchgate.net This high thermal stability is a desirable attribute for materials used in demanding environments.

Table 1: Comparison of Thermal Properties of Related Vinyl Polymers

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature |

| Polystyrene | ~100 °C | ~350 °C |

| Poly(2-vinylnaphthalene) | ~151 °C researchgate.net | Higher than polystyrene researchgate.net |

| Hypothetical Poly(this compound) | Likely > 150 °C | Expected to be high |

This is a hypothetical value based on the structure and properties of related polymers.

Materials with Tunable Optical Properties

The naphthalene moiety in this compound derivatives imparts inherent fluorescence, making them promising candidates for materials with tunable optical properties. The emission characteristics of polymers containing this monomer can be modified by copolymerization with other monomers that possess different electronic properties. nih.gov This approach allows for the creation of materials with tailored emission wavelengths and quantum yields.

Furthermore, the methoxy (B1213986) group on the naphthalene ring can influence the photophysical properties. Electron-donating groups like methoxy can affect the energy levels of the molecule, potentially leading to shifts in the absorption and emission spectra. This provides an additional handle for tuning the optical response of the final material. Theoretical studies on p-n copolymers have demonstrated that modifying the chemical structure of the repeating units can significantly alter the optical properties of the polymer. nih.gov

Role in Organic Electronic Materials

The π-conjugated system of the naphthalene core in this compound suggests its potential for use in organic electronic devices.

Small Molecule Semiconductor Building Blocks

Derivatives of this compound can be synthesized to serve as building blocks for small molecule organic semiconductors. The extended π-system of the naphthalene ring provides a scaffold for charge transport. By attaching suitable functional groups, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be modulated to facilitate either hole or electron transport.

While specific research on this compound in this context is limited, the broader class of naphthalene-based materials has been investigated for semiconductor applications. The ability to functionalize the naphthalene core allows for the design of molecules with specific packing arrangements in the solid state, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).

Organic Photovoltaics (OPV) Applications

In the field of organic photovoltaics, materials with appropriate energy levels and good film-forming properties are essential for efficient light harvesting and charge separation. While there is no direct report on the use of this compound in OPVs, its structural features make it a candidate for further investigation. The methoxy group, being an electron-donating group, can influence the HOMO level, which is a critical parameter for the donor material in a bulk heterojunction solar cell.

The development of novel donor and acceptor materials is a key focus in OPV research. The synthesis of new organic compounds with specific electronic and photovoltaic characteristics is crucial for advancing this technology.

Precursors for Liquid Crystal (LC) Building Blocks

The rigid naphthalene core of this compound makes it a suitable mesogenic unit for the design of liquid crystals. By attaching flexible alkyl or alkoxy chains to the naphthalene ring system, it is possible to induce liquid crystalline phases.

The synthesis of liquid crystals often involves the creation of molecules with a rigid core and flexible tails. The shape of the molecule plays a critical role in determining the type of liquid crystal phase (e.g., nematic, smectic). researchgate.net The vinyl group of this compound can be chemically modified to introduce these flexible chains, or the naphthalene core itself can be further functionalized. Research on other naphthalene derivatives has shown that they can exhibit mesogenic behavior, forming nematic and smectic phases. scirp.org The specific position of the substituents on the naphthalene ring, as well as the length of the flexible chains, significantly influences the transition temperatures and the type of mesophase observed. scirp.org Therefore, derivatives of this compound hold promise as precursors for novel liquid crystalline materials with potentially interesting electro-optical properties.

Functional Materials for Emerging Technologies

The unique photophysical and electronic properties of naphthalene-based polymers have positioned them as promising candidates for a variety of advanced applications. The introduction of specific functional groups, such as the methoxy and vinyl moieties in this compound, allows for the fine-tuning of these properties, leading to the development of specialized functional materials for emerging technologies. Research in this area is exploring the potential of polymers derived from this compound and its isomers in fields such as organic electronics and chemical sensing.

Derivatives of this compound are being investigated for their utility in organic light-emitting diodes (OLEDs) . The naphthalene core provides a rigid, aromatic structure that can support efficient charge transport, a critical requirement for emissive layers in OLEDs. The methoxy group, being an electron-donating group, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This tuning of the electronic bandgap is crucial for achieving emission in specific regions of the electromagnetic spectrum, particularly in the development of blue-light-emitting materials, which remain a key challenge in display technology. While specific research on polymers derived solely from this compound is still emerging, studies on related alkoxy-naphthalene copolymers have demonstrated their potential as blue-emitting components in OLEDs.

Another significant application of functional polymers based on this compound is in the development of fluorescent chemosensors . The inherent fluorescence of the naphthalene unit can be modulated by the presence of specific analytes. The vinyl group provides a reactive site for polymerization, allowing for the creation of macromolecular sensors. The methoxy group can enhance the fluorescence quantum yield and modulate the interaction of the polymer with target molecules. These polymers can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding with specific ions or molecules. This change in fluorescence intensity or wavelength can be used for the sensitive and selective detection of various chemical species. For instance, naphthalimide-based fluorescent polymers have shown success in detecting metal ions.

The development of these functional materials involves the synthesis of polymers and copolymers incorporating the this compound monomer. The polymerization of the vinyl group can be achieved through various techniques, including free-radical polymerization and controlled radical polymerization methods, which allow for the synthesis of polymers with well-defined molecular weights and architectures. The resulting polymers' photophysical and electronic properties are then thoroughly characterized to assess their suitability for specific applications.

Detailed Research Findings:

While comprehensive data on polymers exclusively derived from this compound is limited in publicly available research, the following table summarizes the typical photophysical properties of naphthalene-based polymers that are relevant to their application in functional materials. These values provide a benchmark for the expected performance of materials derived from this compound.

| Property | Typical Value Range for Naphthalene-Based Polymers | Significance in Functional Materials |

| Absorption Maximum (λabs) | 280 - 350 nm | Determines the wavelengths of light the material can absorb to become excited. |

| Emission Maximum (λem) | 340 - 450 nm | Dictates the color of light emitted, crucial for OLEDs and fluorescent sensors. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.8 | Represents the efficiency of the fluorescence process; higher values are desirable for bright emission. |

| HOMO Level | -5.2 to -5.8 eV | Influences hole injection and transport in electronic devices. |

| LUMO Level | -2.1 to -2.7 eV | Affects electron injection and transport and the overall electronic bandgap. |

It is important to note that the specific values for polymers of this compound would be influenced by the exact polymer structure, molecular weight, and the presence of any comonomers. Further research is needed to fully elucidate the specific characteristics and optimize the performance of these promising materials in emerging technologies.

Derivatization Strategies and Synthesis of Complex Naphthalene Architectures from 7 Methoxy 1 Vinylnaphthalene

Synthesis of Functionalized Naphthalene (B1677914) Derivatives for Specific Applications

The derivatization of 7-Methoxy-1-vinylnaphthalene can be approached through reactions targeting either the vinyl moiety or the aromatic naphthalene ring. While specific literature on the direct functionalization of this compound is specialized, the reactivity of its constituent parts—the vinyl group and the methoxy-activated naphthalene ring—suggests several potential pathways for creating valuable derivatives.

The vinyl group is susceptible to a range of addition and oxidation reactions. For instance, epoxidation of the double bond would yield an oxirane derivative, a versatile intermediate for the introduction of various nucleophiles to create amino alcohols, diols, and other functionalized naphthalenes. Hydroboration-oxidation would lead to the corresponding anti-Markovnikov alcohol, 2-(7-methoxynaphthalen-1-yl)ethanol, a precursor for further derivatization. scbt.com Conversely, oxidative cleavage of the vinyl group, for example, through ozonolysis, would provide 7-methoxynaphthalene-1-carbaldehyde, a key intermediate in the synthesis of various compounds, including pharmaceuticals.

The electron-donating methoxy (B1213986) group activates the naphthalene ring towards electrophilic aromatic substitution. Reactions such as halogenation (e.g., bromination or chlorination), nitration, and Friedel-Crafts acylation or alkylation are expected to proceed with regioselectivity directed by the existing substituents. These reactions would introduce new functional groups onto the naphthalene core, enabling the synthesis of a wide range of substituted naphthalene derivatives for applications in materials science and medicinal chemistry. researchgate.net

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Derivatives

This compound is a valuable precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The vinylnaphthalene structure provides a pre-assembled C12 unit that can be elaborated into extended π-systems through various cyclization strategies.

Synthesis of Chrysenes and Other Fused Ring Systems

A significant application of vinylnaphthalenes is in the synthesis of chrysenes, a class of four-ring aromatic hydrocarbons. Photochemical cyclization is a powerful method to achieve this transformation. For instance, a closely related compound, a [(methoxyphenyl)vinyl]naphthalene, undergoes an intramolecular photocyclization to form a methoxychrysene, which can then be deprotected to yield the corresponding chrysenol. This methodology offers a direct route to functionalized chrysenes, which are metabolites of the parent PAH and are important as reference compounds in metabolic studies. The general reaction involves the irradiation of the vinylnaphthalene derivative, often in the presence of an oxidizing agent like iodine, to facilitate the 6π-electrocyclization followed by aromatization.

This photochemical approach has been successfully employed for the regiospecific synthesis of various methylchrysenes, demonstrating its utility in preparing specific isomers of functionalized PAHs. The starting stilbenoid-like vinylnaphthalenes are typically prepared via Wittig reactions between a suitable naphthaldehyde or naphthylmethylphosphonium salt and a substituted benzaldehyde.

Beyond chrysenes, the vinyl group of this compound can participate in Diels-Alder reactions as a diene component, reacting with various dienophiles to construct new six-membered rings. This [4+2] cycloaddition provides a convergent and often stereoselective route to complex, fused-ring systems. The specific substitution pattern of the resulting adducts can be controlled by the choice of dienophile and reaction conditions.

Integration into Heterocyclic Systems (e.g., Aza-BODIPY Dyes)

The naphthalene scaffold of this compound can be incorporated into various heterocyclic systems, leading to compounds with interesting photophysical and electronic properties. A notable example is the synthesis of aza-boron-dipyrromethene (aza-BODIPY) dyes. These dyes are known for their strong absorption and emission in the near-infrared (NIR) region, making them valuable for applications in bioimaging and photodynamic therapy.

While direct synthesis from this compound is not explicitly detailed in broad literature, the general synthetic strategies for aza-BODIPY dyes often involve the condensation of pyrrole (B145914) derivatives with other aromatic building blocks. For example, aza-BODIPY dyes bearing naphthyl groups at the 1,7-positions have been synthesized starting from 2-vinylnaphthalene (B1218179). rsc.org This suggests that this compound could similarly be utilized as a precursor to introduce a methoxy-functionalized naphthyl moiety into the aza-BODIPY core. The presence of the methoxy group could further modulate the electronic properties of the resulting dye, potentially fine-tuning its absorption and emission wavelengths.

The synthesis of these complex dyes typically involves a multi-step sequence, starting with the formation of a dinaphthyl-substituted pyrrole, which is then subjected to a series of reactions to construct the aza-dipyrromethene core, followed by complexation with a boron source like boron trifluoride etherate (BF₃·OEt₂). rsc.org The modular nature of this synthesis allows for the incorporation of various substituted naphthalenes, highlighting the potential of this compound as a building block for novel NIR dyes. researchgate.netnih.gov

Utilization as Intermediates in Complex Organic Synthesis

The 7-methoxynaphthalene moiety is a structural feature found in a number of biologically active natural products and synthetic compounds. Consequently, this compound and its derivatives are valuable intermediates in the total synthesis of such complex targets.

A prominent example of the utility of the 7-methoxynaphthalene scaffold is in the synthesis of the antidepressant drug agomelatine (B1665654), which is N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. While the industrial synthesis may start from other precursors like 7-methoxy-1-tetralone, the core structure highlights the pharmaceutical relevance of this substitution pattern. The vinyl group of this compound could, in principle, be converted to the ethylamine (B1201723) side chain of agomelatine through a sequence of reactions such as hydroformylation followed by reductive amination.

Future Research Directions and Unexplored Avenues for 7 Methoxy 1 Vinylnaphthalene

Development of Sustainable and Green Synthetic Routes

The industrial viability and broader academic study of 7-Methoxy-1-vinylnaphthalene are contingent upon the development of efficient, safe, and environmentally benign synthetic methodologies. Current synthetic approaches often rely on classical multi-step procedures that may involve harsh reagents, stoichiometric amounts of waste, and costly purification techniques. Future research should pivot towards green chemistry principles to address these limitations.

A significant area for exploration involves adapting modern synthetic strategies for the efficient construction of the this compound scaffold. For instance, a patented industrial method for the synthesis of the related compound 7-methoxy-naphthalene-1-carbaldehyde utilizes 7-methoxy-naphthalen-2-ol as a low-cost and readily available starting material. google.com This approach is advantageous as it circumvents a problematic aromatization step often required in other synthetic sequences. google.com Future work could focus on extending this pathway, perhaps by employing a green olefination reaction (e.g., a Wittig reaction using a stabilized ylide or a Horner-Wadsworth-Emmons reaction under phase-transfer conditions) to convert the aldehyde intermediate directly into the target vinylnaphthalene.

Key research objectives in this area include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product.

Renewable Feedstocks: Investigating the potential use of bio-based precursors for the naphthalene (B1677914) core.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives for key transformations, such as C-H vinylation or decarbonylative coupling reactions.

Alternative Energy Sources: Exploring the use of microwave irradiation or mechanochemistry to reduce reaction times and solvent usage.

A comparative overview of potential synthetic strategies is presented below.

| Strategy | Potential Starting Material | Key Transformation | Anticipated Green Advantages |

| Modified Industrial Route | 7-methoxy-naphthalen-2-ol | Green Olefination of Aldehyde | Utilizes low-cost starting material; avoids difficult aromatization steps. google.com |

| Direct C-H Vinylation | 7-methoxynaphthalene | Palladium- or Rhodium-catalyzed reaction with ethylene/vinyl source | High atom economy; reduces the number of synthetic steps. |